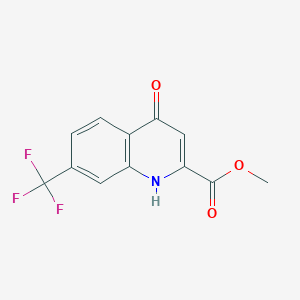

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-3-2-6(12(13,14)15)4-8(7)16-9/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMSYFTWUSYAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621560 | |

| Record name | Methyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-69-4 | |

| Record name | Methyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The trifluoromethyl group imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making this quinoline derivative a valuable building block for novel therapeutic agents. This document delves into the strategic application of the Conrad-Limpach synthesis, offering a detailed experimental protocol, a thorough examination of the reaction mechanism, and essential characterization data. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing the necessary insights for the successful laboratory-scale synthesis of this important molecule.

Introduction: The Significance of Trifluoromethylated Quinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The strategic incorporation of a trifluoromethyl (-CF3) group into the quinoline ring system can profoundly and favorably alter a molecule's properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability by blocking potential sites of oxidation, improve cell membrane permeability, and increase binding affinity to biological targets. These attributes have made trifluoromethyl-substituted quinolines highly sought-after intermediates in the design and synthesis of new drugs.

This compound, in particular, presents a versatile platform for further chemical elaboration. The hydroxyl group at the 4-position and the methyl ester at the 2-position offer multiple points for diversification, allowing for the generation of extensive compound libraries for screening and lead optimization. This guide focuses on a reliable and scalable synthetic approach to this valuable compound, emphasizing the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the target molecule, this compound, can be efficiently achieved through a Conrad-Limpach reaction. This classical method for quinoline synthesis involves the condensation of an aniline with a β-dicarbonyl compound, followed by a thermal cyclization.

Our retrosynthetic analysis identifies 3-(trifluoromethyl)aniline and dimethyl 1,3-acetonedicarboxylate as readily available and logical starting materials. The key steps in the proposed forward synthesis are the formation of an enamine intermediate followed by a high-temperature intramolecular cyclization to construct the quinoline core.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol

This section provides a step-by-step experimental procedure for the synthesis of this compound via the Conrad-Limpach reaction.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 3-(Trifluoromethyl)aniline | 161.12 | 98-16-8 | Major chemical suppliers |

| Dimethyl 1,3-acetonedicarboxylate | 174.15 | 1830-54-2 | Major chemical suppliers |

| Methanol | 32.04 | 67-56-1 | Major chemical suppliers |

| Dowtherm A (or other high-boiling solvent) | ~166 | 8004-13-5 | Major chemical suppliers |

| Hexanes | - | 110-54-3 | Major chemical suppliers |

| Hydrochloric acid (concentrated) | 36.46 | 7647-01-0 | Major chemical suppliers |

3.2. Step-by-Step Procedure

Step 1: Formation of the Enamine Intermediate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)aniline (1.0 equivalent) and dimethyl 1,3-acetonedicarboxylate (1.05 equivalents).

-

Add methanol as a solvent (approximately 3-5 mL per gram of aniline).

-

Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. The resulting crude product is the enamine intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add a high-boiling solvent such as Dowtherm A (sufficient to ensure good stirring of the reaction mixture).

-

Heat the solvent to approximately 250 °C.

-

Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at 250-260 °C for 30-60 minutes. The cyclization reaction is typically accompanied by the evolution of methanol.

-

Monitor the completion of the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solvent.

-

Add hexanes to the cooled mixture to further facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold hexanes to remove the residual high-boiling solvent.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

Caption: Experimental workflow for the synthesis.

Reaction Mechanism

The Conrad-Limpach synthesis proceeds through a two-stage mechanism: the formation of a β-enamino ester followed by a thermal cyclization.

Stage 1: Enamine Formation

The reaction is initiated by the nucleophilic attack of the amino group of 3-(trifluoromethyl)aniline on one of the carbonyl carbons of dimethyl 1,3-acetonedicarboxylate. This is followed by the elimination of a water molecule to form the more stable enamine intermediate. The reaction is typically catalyzed by a small amount of acid.

Stage 2: Thermal Cyclization

The enamine intermediate undergoes an intramolecular cyclization at high temperatures. The nitrogen lone pair attacks the ester carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of methanol and tautomerization of the resulting quinolone yields the final aromatic product, this compound. The high temperature is necessary to overcome the activation energy for the cyclization and aromatization steps.

Caption: Reaction mechanism of the Conrad-Limpach synthesis.

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

5.1. Physical Properties

| Property | Value |

| Molecular Formula | C12H8F3NO3 |

| Molar Mass | 271.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in the provided search results. |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in methanol and ethanol. |

5.2. Spectroscopic Data (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The trifluoromethyl group will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR (DMSO-d₆, 100 MHz): The spectrum will display signals for the quinoline ring carbons, the methyl ester carbon, and the carbonyl carbons. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 272.05.

-

Infrared (IR) Spectroscopy (KBr): The IR spectrum will exhibit characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C=O stretch of the ester (~1720-1740 cm⁻¹), and C-F stretching vibrations (~1100-1300 cm⁻¹).

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The Conrad-Limpach synthesis, utilizing 3-(trifluoromethyl)aniline and dimethyl 1,3-acetonedicarboxylate, provides an efficient pathway to this valuable heterocyclic building block. The detailed experimental protocol and mechanistic insights presented herein are intended to facilitate the successful synthesis and further exploration of this compound in the context of drug discovery and development. The unique properties conferred by the trifluoromethyl group make this quinoline derivative a highly attractive scaffold for the generation of novel bioactive molecules.

Physical and chemical properties of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate is a synthetic heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The incorporation of a trifluoromethyl group (-CF3) at the 7-position and a methyl carboxylate group at the 2-position of the 4-hydroxyquinoline core imparts unique physicochemical properties that are of significant interest in drug discovery and development.[2]

The trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates due to its high electronegativity and lipophilicity.[2] The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with the 4-quinolone form, and this structural feature is crucial for the biological activity of many quinoline-based drugs. The methyl ester at the 2-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and key experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and scientists working with this compound and other related quinoline derivatives.

Molecular Structure and Physicochemical Properties

The structural and key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈F₃NO₃ | [3] |

| Molecular Weight | 271.19 g/mol | [3] |

| CAS Number | 1072944-69-4 | [3] |

| Appearance | Expected to be a solid at room temperature. The related 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid is an off-white powder.[4] | N/A |

| Melting Point | Data not available. The analogous ethyl ester has a melting point of >300 °C.[5] | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in water. Quinoline itself is slightly soluble in cold water but readily dissolves in hot water and most organic solvents.[1] Solubility can be influenced by pH.[6] | N/A |

| pKa | Data not available. The pKa of the conjugate acid of quinoline is approximately 4.85.[1] The 4-hydroxyl group is acidic and can be deprotonated. | N/A |

| SMILES | O=C(C1=NC2=CC(C(F)(F)F)=CC=C2C(O)=C1)OC | [3] |

| InChI | InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17) | [7] |

Synthesis

A common and effective method for the synthesis of 4-hydroxyquinoline-2-carboxylate derivatives is the Gould-Jacobs reaction .[8][9] This reaction involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a thermal cyclization.

For the synthesis of this compound, the likely starting materials are 3-(trifluoromethyl)aniline and dimethyl acetylenedicarboxylate or a related dimethyl malonate derivative.

Caption: Gould-Jacobs reaction workflow for the synthesis of the target compound.

Experimental Protocol: Gould-Jacobs Synthesis (General)

This protocol is a general representation of the Gould-Jacobs reaction and may require optimization for the specific synthesis of this compound.[10][11]

-

Condensation: Mix equimolar amounts of 3-(trifluoromethyl)aniline and a suitable dimethyl malonate derivative (e.g., dimethyl ethoxymethylenemalonate). The reaction can be performed neat or in a high-boiling solvent. Heat the mixture, typically at 100-150 °C, for 1-2 hours to form the anilidomethylenemalonate intermediate.

-

Cyclization: Add a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, to the reaction mixture. Heat the solution to a higher temperature, often around 250 °C, for 1-3 hours to induce cyclization.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solvent. The precipitate can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its functional groups: the 4-hydroxyquinoline core, the trifluoromethyl group, and the methyl ester.

-

Tautomerism: The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form. This equilibrium is a key determinant of its chemical and biological properties.

-

Acidity of the 4-Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a suitable base. This allows for O-alkylation or O-acylation reactions.

-

Reactivity of the Quinoline Ring: The quinoline ring system can undergo electrophilic substitution reactions, although the conditions required may be harsh. The positions of substitution are influenced by the existing substituents.

-

Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be a substrate for further chemical transformations.

-

Stability: The trifluoromethyl group enhances the chemical and metabolic stability of the molecule.[2] The quinoline ring is also generally stable. The compound should be stored in a cool, dry place to prevent degradation.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule.[12]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing trifluoromethyl group will cause a downfield shift of the protons on the same ring.[13]

-

Methyl Ester Protons: A singlet corresponding to the three protons of the methyl group of the ester will be observed, typically in the range of δ 3.5-4.0 ppm.

-

Hydroxyl Proton: The hydroxyl proton signal can be broad and its chemical shift is dependent on the solvent and concentration. It may exchange with deuterated solvents, leading to its disappearance. A D₂O exchange experiment can confirm its presence.[13]

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: The carbon of the ester carbonyl group will appear in the downfield region of the spectrum (δ 160-170 ppm).

-

Aromatic Carbons: The carbons of the quinoline ring will resonate in the aromatic region (δ 110-160 ppm).

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[13]

-

Methyl Carbon: The carbon of the methyl ester group will be observed in the upfield region (δ 50-60 ppm).

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[14]

Expected Mass Spectrum Features:

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (271.19 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).[8] The quinoline ring itself is relatively stable, but can undergo fragmentation under high energy conditions.

Applications in Drug Development

Quinoline derivatives are of great interest in drug development due to their wide range of biological activities. The trifluoromethyl group in this compound makes it an attractive scaffold for the development of new therapeutic agents.

-

Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity by targeting various cellular pathways.[12]

-

Antimalarial Drugs: The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine and quinine.

-

Antibacterial Agents: Fluoroquinolones are a major class of antibiotics. While this compound is not a fluoroquinolone, the quinoline scaffold is a key feature.

-

Kinase Inhibitors: The quinoline ring can serve as a scaffold for the design of kinase inhibitors, which are important in cancer therapy.

The presence of the methyl ester allows for the synthesis of a library of derivatives (e.g., amides, other esters) to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Solubility Determination

A general protocol for determining the solubility of a compound is as follows.[15][16]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO).

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a series of vials.

-

Solvent Addition: Add a measured volume of the first solvent to the first vial.

-

Mixing: Vigorously mix the sample using a vortex mixer or sonicator.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Solvent Addition: If the compound is not fully dissolved, add more solvent in known increments and repeat the mixing and observation steps until the solid is completely dissolved.

-

Quantification: Calculate the solubility as the mass of the compound per volume of solvent.

LC-MS Analysis for Purity and Identification

Liquid chromatography-mass spectrometry (LC-MS) is a standard technique for assessing the purity and confirming the identity of small molecules.[5][17]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

LC Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%), is typically used.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: Inject 1-5 µL of the sample solution.

-

-

MS Detection:

-

Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

-

Polarity: Both positive and negative ion modes should be tested to determine which provides a better signal.

-

Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

-

-

Data Analysis:

-

Purity: Assess the purity by integrating the area of the main peak in the chromatogram.

-

Identification: Confirm the identity of the compound by the mass-to-charge ratio (m/z) of the molecular ion peak in the mass spectrum.

-

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique combination of a 4-hydroxyquinoline core, a trifluoromethyl group, and a reactive methyl ester functionality makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its known and expected physical and chemical properties, synthetic routes, and analytical methodologies. The detailed protocols and workflows presented herein are intended to facilitate further research and application of this promising molecule.

References

- 1. impactfactor.org [impactfactor.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 7. Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate [cymitquimica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. ablelab.eu [ablelab.eu]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. bioagilytix.com [bioagilytix.com]

The Trifluoromethyl-Quinoline Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on Core Mechanisms of Action

Introduction: The Rise of a Versatile Pharmacophore

In the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged scaffold," a molecular framework that has repeatedly yielded potent and diverse biological activities.[1][2][3] The strategic incorporation of a trifluoromethyl (CF3) group into this scaffold has unlocked a new dimension of therapeutic potential.[4][5] The strong electron-withdrawing nature of the CF3 group enhances critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity to a range of biological targets.[4][5] This guide provides an in-depth analysis of the core mechanisms of action through which trifluoromethylquinoline (TFQ) compounds exert their anticancer, antimicrobial, and anti-inflammatory effects, offering a valuable resource for researchers and drug development professionals.

Part 1: Anticancer Mechanisms of Action

Trifluoromethylquinoline derivatives have emerged as a powerful class of anticancer agents, operating through multiple, distinct mechanisms to inhibit tumor growth and proliferation.[3] Key strategies include the disruption of the cellular cytoskeleton and the inhibition of critical signaling kinases.

Inhibition of Tubulin Polymerization

A primary and potent mechanism of action for several novel TFQ derivatives is the inhibition of tubulin polymerization.[4][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).

Mechanism Deep Dive: Certain TFQ compounds have been shown to bind to the colchicine binding site on β-tubulin.[6][7] This binding event physically obstructs the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering the apoptotic cascade.[6]

Featured Protocol: Tubulin Polymerization Inhibition Assay

This assay spectrophotometrically measures the effect of a test compound on the polymerization of purified tubulin in vitro.

Methodology:

-

Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 2 mg/mL. Prepare a GTP stock solution (100 mM).

-

Compound Preparation: Dissolve the trifluoromethylquinoline test compound in 100% DMSO to create a 10 mM stock solution. Prepare serial dilutions in general tubulin buffer. Colchicine or paclitaxel should be used as positive controls for inhibition and promotion, respectively.

-

Assay Execution:

-

Pipette 5 µL of the compound dilutions into a pre-warmed 96-well plate.

-

Add 50 µL of the tubulin solution to each well.

-

Initiate polymerization by adding 1 µL of the GTP stock solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition: Measure the change in absorbance at 340 nm every minute for 60 minutes. Polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in absorbance.

-

Data Analysis: Plot absorbance versus time. The IC50 value (the concentration at which 50% of tubulin polymerization is inhibited) is calculated by comparing the rate of polymerization in the presence of the test compound to the vehicle control (DMSO).

Kinase Inhibition

The quinoline scaffold is a well-established framework for the design of kinase inhibitors, and trifluoromethylated versions are no exception.[8] Kinases are pivotal enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation. Their aberrant activity is a hallmark of many cancers.

Key Kinase Targets:

-

FMS-like Tyrosine Kinase 3 (FLT3): TFQ derivatives have been developed as potent inhibitors of FLT3, a receptor tyrosine kinase often mutated and constitutively active in acute myeloid leukemia (AML).[4]

-

Checkpoint Kinase 1 (CHK1): As a key regulator of the DNA damage response, CHK1 is an attractive target for combination therapies. Inhibiting CHK1 can sensitize cancer cells to DNA-damaging agents.[4]

-

Serum/Glucocorticoid-Regulated Kinase 1 (SGK1): Certain TFQ compounds have been identified as potential SGK1 inhibitors, a kinase involved in cell survival and therapy resistance.[7]

Mechanism Deep Dive: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The specific interactions—hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the TFQ molecule and the amino acid residues in the active site determine the potency and selectivity of inhibition. This blockade prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive cancer cell proliferation and survival.

Visualization: Dual Kinase Inhibition Pathway

Caption: Dual inhibition of FLT3 and CHK1 by a TFQ compound disrupts pro-proliferative signaling and cell cycle regulation.

Table 1: Comparative Anticancer Activity of Quinoline Derivatives

| Compound Class | Target Cell Line | Cancer Type | IC50 (µM) | Mechanism |

| Trifluoromethylquinoline (5a) | PC3 | Prostate | 0.08 ± 0.01 | Tubulin Polymerization Inhibitor |

| Trifluoromethylquinoline (5a) | K562 | Leukemia | 0.05 ± 0.01 | Tubulin Polymerization Inhibitor |

| Trifluoromethylquinoline (5a) | A549 | Lung | 0.09 ± 0.02 | Tubulin Polymerization Inhibitor |

| 7-Chloro-4-quinolinylhydrazone | SF-295 | CNS Cancer | 0.314 - 4.65 µg/cm³ | Cytotoxic |

| 2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 ± 3.35 µg/ml | Cytotoxic |

Data synthesized from multiple sources for comparative illustration.[4][9]

Part 2: Antimicrobial Mechanisms of Action

The quinoline core is famously associated with antimalarial drugs like quinine and mefloquine.[10][11] The addition of the trifluoromethyl group has been explored to create potent antibacterial agents, often leveraging mechanisms similar to the well-established fluoroquinolone class of antibiotics.[12][13]

Inhibition of Bacterial Topoisomerases

The primary antibacterial mechanism for many TFQ compounds is the targeting of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12][14] These enzymes are critical for managing DNA topology (supercoiling) during replication, repair, and transcription.

Mechanism Deep Dive:

-

DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is essential to relieve the positive supercoiling that occurs ahead of the replication fork.

-

Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the newly replicated daughter chromosomes, allowing them to segregate into daughter cells.

TFQ compounds function by binding to the enzyme-DNA complex.[13] This stabilizes the transient double-strand breaks created by the enzymes, forming a ternary drug-enzyme-DNA complex.[15] This complex physically blocks the progression of the replication fork and transcription machinery, leading to a cascade of events including the production of double-strand DNA breaks and ultimately, bacterial cell death.[13]

Visualization: Inhibition of Bacterial DNA Replication

Caption: TFQ compounds trap DNA gyrase on the bacterial chromosome, leading to lethal double-strand breaks.

Antimalarial Action: Targeting the Ribosome

The well-known TFQ antimalarial drug, Mefloquine, acts as a blood schizonticide.[10][16] While its full mechanism was debated for years, recent studies using cryo-electron microscopy have revealed a key target.

Mechanism Deep Dive: Mefloquine targets the 80S ribosome of the Plasmodium falciparum parasite, the causative agent of malaria.[17] By binding to the ribosome, it effectively inhibits protein synthesis, a process absolutely essential for the parasite's survival and replication within human red blood cells.[17] This leads to the destruction of the asexual intraerythrocytic forms of the parasite.[16]

Part 3: Anti-inflammatory Mechanisms of Action

Chronic inflammation is a driver of numerous diseases, and TFQ compounds are being investigated for their potential to modulate inflammatory pathways.[1] The primary target in this context is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Mechanism Deep Dive: The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[18][19]

Certain quinoline and benzo[h]quinazoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[19] They can significantly reduce the phosphorylation of both IκBα and the p65 subunit of NF-κB.[19] By preventing the degradation of the IκBα inhibitor, these compounds effectively trap NF-κB in the cytoplasm, blocking the production of inflammatory mediators.[20]

Featured Protocol: NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the location of the NF-κB p65 subunit within cells to determine if it has moved from the cytoplasm to the nucleus upon stimulation.

Methodology:

-

Cell Culture: Seed macrophages (e.g., RAW 264.7) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the TFQ test compound or a vehicle control (DMSO) for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include an unstimulated control group.

-

Fixation and Permeabilization:

-

Wash cells with cold Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

-

Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of p65 translocation. A significant decrease in this ratio in compound-treated, LPS-stimulated cells compared to LPS-only cells indicates inhibition.

Conclusion and Future Directions

The trifluoromethylquinoline scaffold is a testament to the power of strategic chemical modification in drug discovery. The diverse mechanisms of action—ranging from cytoskeletal disruption and kinase inhibition in cancer to the targeting of essential bacterial enzymes and parasite ribosomes—underscore its remarkable versatility.[2][11] Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring their potential in combination therapies, and leveraging their unique properties to overcome existing drug resistance mechanisms. The continued exploration of this privileged chemical space promises to yield the next generation of therapies for a wide range of human diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mefloquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. books.rsc.org [books.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. mims.com [mims.com]

- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 18. Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Quinoline-Based Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] Its unique physicochemical properties, including its aromatic nature, hydrogen bonding capabilities, and ability to intercalate with DNA, make it an ideal framework for designing enzyme inhibitors.[3][4] This guide provides a comprehensive overview of the intricate process of discovering and developing quinoline-based enzyme inhibitors, from initial hit identification to preclinical considerations. We will delve into the key strategies, experimental methodologies, and critical decision-making processes that underpin the journey of a quinoline-based compound from a laboratory concept to a potential therapeutic agent. This document is intended for researchers and scientists in the field of drug discovery, offering both foundational knowledge and in-depth, actionable protocols.

Chapter 1: The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug design.[1] The quinoline ring system, a bicyclic aromatic heterocycle, exemplifies this concept. Its rigid structure provides a defined orientation for substituent groups, while the nitrogen atom can act as a hydrogen bond acceptor, and the aromatic rings can participate in π-π stacking interactions with amino acid residues in an enzyme's active site.[5][6]

The versatility of the quinoline scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimalarial, anti-inflammatory, and neuroprotective effects.[2][3][7] This wide range of activities stems from the ability of quinoline-based molecules to inhibit various classes of enzymes, such as protein kinases, cholinesterases, and topoisomerases.[5][8][9] The "druggability" of the quinoline moiety is further enhanced by well-established synthetic pathways, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[1][8]

Chapter 2: Key Enzyme Targets and Mechanisms of Inhibition

Quinoline derivatives have been successfully developed to target a diverse array of enzymes implicated in various diseases. Understanding the specific mechanisms of inhibition is crucial for rational drug design and optimization.

Protein Kinases

Protein kinases are a major class of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many cancers.[10] Quinoline-based compounds have emerged as a significant class of kinase inhibitors.[11][12] Many of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[10]

A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity drives the growth of several cancers.[13][14] Quinoline-based EGFR inhibitors, such as lapatinib and bosutinib, have been approved for cancer therapy.[15][16] These drugs typically feature a 4-anilinoquinoline core, which mimics the adenine portion of ATP, allowing it to bind to the hinge region of the kinase domain.

EGFR Signaling Pathway

The diagram below illustrates the central role of EGFR in activating downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival.[17][18] Inhibition by a quinoline-based drug (represented as "Inhibitor") blocks these downstream signals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bosutinib: a novel second-generation tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

Structure-activity relationship of 4-hydroxyquinoline derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives

Abstract

The 4-hydroxyquinoline scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a remarkable breadth of pharmacological activities.[1][2] This guide provides a comprehensive, in-depth analysis of the structure-activity relationships (SAR) of 4-hydroxyquinoline derivatives. We will dissect the intricate connections between specific structural modifications and the resultant biological outcomes, including anticancer, antimicrobial, and anti-inflammatory effects. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rational design of novel therapeutics based on this versatile scaffold. We will explore core synthetic strategies, detail key experimental protocols, and present quantitative data to illuminate the causal relationships that govern the efficacy of these compounds.

The 4-Hydroxyquinoline Core: A Foundation for Pharmacological Diversity

The 4-hydroxyquinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in drug discovery.[3] Its chemical architecture, featuring a benzene ring fused to a pyridine ring with a hydroxyl group at the C-4 position, provides a unique combination of rigidity, planarity, and hydrogen-bonding capability.[4] This structure is not merely a passive scaffold but an active pharmacophore that can engage with a multitude of biological targets. Its tautomeric equilibrium with the 4-quinolone form further enhances its chemical versatility, allowing for diverse interactions with enzymes and receptors.[2] Consequently, derivatives of this core have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[1][3][5][6] Understanding how to strategically decorate this core is fundamental to unlocking its full therapeutic potential.

Key Structural Features and Modification Sites

The biological activity of 4-hydroxyquinoline derivatives is exquisitely sensitive to the nature and position of substituents. The following diagram illustrates the core structure and highlights the primary sites for chemical modification that dictate the compound's pharmacological profile.

Caption: Core 4-hydroxyquinoline scaffold with key positions for SAR modification.

Foundational Synthetic Strategies

The generation of diverse libraries of 4-hydroxyquinoline derivatives for SAR studies relies on robust and versatile synthetic methodologies. The choice of synthesis is critical as it dictates the range of possible substitutions. The two most prevalent and historically significant methods are the Conrad-Limpach and Gould-Jacobs reactions, which both involve thermal cyclization of aniline precursors.[1]

-

Conrad-Limpach Reaction: This pathway involves the reaction of anilines with β-ketoesters.[1] It is a cornerstone for producing a wide array of substituted 4-hydroxyquinolines.

-

Gould-Jacobs Reaction: This highly versatile method begins with the condensation of an aniline with ethoxymethylenemalonic ester (EMME), followed by a high-temperature cyclization to form the 4-hydroxyquinoline-3-carboxylate core.[1][7] This carboxylate group serves as a valuable synthetic handle for further derivatization.

Experimental Protocol: Gould-Jacobs Cyclization

This protocol provides a self-validating workflow for synthesizing the foundational ethyl 4-hydroxyquinoline-3-carboxylate structure, a key intermediate for further SAR exploration.

Objective: To synthesize ethyl 4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs reaction.

Step 1: Condensation of Aniline with EMME

-

In a round-bottom flask, combine one molar equivalent of aniline with one molar equivalent of diethyl 2-(ethoxymethylene)malonate (EMME).[7]

-

Heat the mixture gently (e.g., at 100-110°C) for 1-2 hours. The reaction progress can be monitored by TLC to observe the consumption of aniline and the formation of the intermediate, diethyl 2-((phenylamino)methylene)malonate.

-

Causality Check: This step forms the key acyclic intermediate. The reaction is driven by the elimination of ethanol. Gentle heating ensures complete reaction without premature cyclization or degradation.

-

Remove the ethanol formed during the reaction under reduced pressure.

Step 2: Thermal Cyclization

-

Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.[1]

-

Heat the mixture to a high temperature (typically 240-260°C) for 15-30 minutes.[1]

-

Causality Check: The high temperature provides the necessary activation energy for the intramolecular cyclization (a 6-exo-trig reaction) to form the quinoline ring system, followed by tautomerization to the more stable 4-hydroxy form. The choice of a high-boiling solvent is critical to reach this temperature.

-

Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

-

Dilute the mixture with a hydrocarbon solvent like hexane or petroleum ether to facilitate complete precipitation.

Step 3: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with the hydrocarbon solvent used in the previous step to remove the high-boiling reaction solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure ethyl 4-hydroxyquinoline-3-carboxylate.

-

Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.

Caption: Workflow for the Gould-Jacobs synthesis of a 4-hydroxyquinoline core.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 4-hydroxyquinoline derivatives is critically dependent on the substitution pattern around the core scaffold. This section dissects the SAR for major therapeutic areas.

Anticancer Activity

The 4-hydroxyquinoline scaffold is a fertile ground for the development of cytotoxic agents.[4] Their mechanisms often involve the inhibition of critical enzymes in cancer signaling pathways, such as protein kinases (e.g., VEGFR-2, PIM-1) and topoisomerases.[8][9][10]

Key SAR Insights for Anticancer Activity:

-

C-2 Position: Substitution at the C-2 position with aryl groups is a common strategy. The nature of this group can influence potency and selectivity. For instance, phenyl groups can engage in π-π stacking interactions within target binding sites.[4]

-

C-3 Position:

-

Benzylidene Derivatives: Knoevenagel condensation at the C-3 position to form benzylidene derivatives has yielded compounds with potent and selective toxicity towards resistant cancer cells.[5] The electronic properties of substituents on the benzylidene ring correlate with cytotoxic activity, a classic example of physical organic principles guiding SAR.[5]

-

Carboxamides: The introduction of carboxamide functionalities at C-3, often via the Gould-Jacobs intermediate, is another successful approach. These groups can act as crucial hydrogen bond donors/acceptors.[3]

-

-

C-6 and C-7 Positions: Halogenation (e.g., with Cl, Br) or the introduction of methoxy groups on the benzene ring can modulate the compound's lipophilicity and electronic properties, thereby affecting cell permeability and target engagement.[4]

-

Kinase Inhibition: For activity as kinase inhibitors, the 4-quinolone scaffold often serves as a hinge-binding motif. Appending a urea moiety and various substituted aromatic rings is a proven strategy for targeting kinases like VEGFR-2, which is crucial for tumor angiogenesis.[8]

Table 1: Comparative Anticancer Activity of 4-Hydroxyquinoline Derivatives

| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 13b | C-3 Benzylidene | Colo 320 (Resistant Colon) | 4.58 | [5] |

| 20 | C-3 Benzylidene (p-Cl) | Colo 320 (Resistant Colon) | 4.61 | [5] |

| 20 | C-3 Benzylidene (p-Cl) | Colo 205 (Sensitive Colon) | 2.34 | [5] |

| 3g | Fused Dimedone Core | HCT116 (Colon) | 1.55 | [11][12] |

| 3g | Fused Dimedone Core | A549 (Lung) | 2.87 | [11][12] |

| Q2 | Quinolin-4(1H)-one with urea moiety | VEGFR-2 Kinase | 0.08 |[8] |

This table summarizes findings from multiple studies to illustrate SAR trends.[5][8][11][12] Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The discovery of fluoroquinolone antibiotics, which originated from a 4-hydroxyquinoline intermediate, highlights the profound antibacterial potential of this scaffold.[5][13] SAR studies have focused on optimizing derivatives against both bacteria and fungi, including drug-resistant strains.[14]

Key SAR Insights for Antimicrobial Activity:

-

C-3 Position: This position is critical. The introduction of a long alkyl side chain at C-3 has a dramatic impact on antimicrobial activity.[15] The length of this chain must be optimized; for example, a nonyl (C9) chain was found to be more effective than a tridecyl (C13) chain for antifungal activity against Aspergillus flavus.[15]

-

C-6 and C-7 Positions: Substitution on the benzene ring significantly enhances potency. The introduction of halogens, particularly bromine at C-6 and C-7, leads to a substantial increase in antifungal and antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.[15]

-

Overall Lipophilicity: The combination of a C-3 alkyl chain and C-6/C-7 halogenation suggests that increased lipophilicity enhances the ability of the molecule to penetrate microbial cell membranes, a crucial step for exerting its biological effect.

Table 2: Comparative Antimicrobial Activity of 3-Alkyl-4-hydroxy-2-quinolone Analogs

| Compound ID | C-3 Alkyl Chain | C-6/C-7 Substituent | Antifungal IC₅₀ (µg/mL) vs. A. flavus | Antibacterial MIC (µg/mL) vs. S. aureus | Reference |

|---|---|---|---|---|---|

| 3a | Tridecyl (C13) | None | 70.97 | >100 | [15] |

| 3h | Tridecyl (C13) | 6,7-Dichloro | 13.92 | 12.5 | [15] |

| 3i | Nonyl (C9) | 6,7-Dichloro | 3.84 | 6.25 | [15] |

| 3j | Nonyl (C9) | 6,7-Dibromo | 1.05 | 3.13 | [15] |

| Amphotericin B | (Positive Control) | - | 1.95 | N/A |[15] |

Data sourced from a study on novel 4-hydroxy-2-quinolone analogs demonstrates clear SAR trends.[15]

Caption: Logical flow of structure-activity relationships for key therapeutic areas.

Quantitative Structure-Activity Relationship (QSAR)

Beyond qualitative analysis, Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to mathematically correlate chemical structure with biological activity.[16][17] QSAR models use physicochemical properties or theoretical molecular descriptors as predictors to build regression or classification models that can forecast the activity of novel, unsynthesized compounds.[16][18] This approach is invaluable for prioritizing synthetic targets, reducing the number of compounds that need to be synthesized and tested, and accelerating the drug discovery pipeline.[18][19] For 4-hydroxyquinoline derivatives, QSAR has been used to establish correlations for activities like the inhibition of dihydrofolate reductase, a key enzyme in cancer chemotherapy.[20]

Conclusion and Future Perspectives

The 4-hydroxyquinoline scaffold continues to be a remarkably fruitful platform for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that targeted modifications at the C-2, C-3, C-6, and C-7 positions can systematically tune the biological activity towards potent and selective anticancer and antimicrobial agents. The synthetic accessibility of the core, primarily through robust methods like the Gould-Jacobs reaction, ensures that a vast chemical space remains ripe for exploration.

Future efforts should focus on multi-target drug design, leveraging the scaffold's inherent promiscuity to tackle complex diseases like cancer through synergistic mechanisms.[3] The integration of computational methods like QSAR and molecular docking will be paramount in navigating this vast chemical space efficiently.[11][12] As our understanding of disease biology deepens, the 4-hydroxyquinoline core, guided by the principles of SAR, is poised to deliver the next generation of innovative medicines.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs | MDPI [mdpi.com]

- 16. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 17. fiveable.me [fiveable.me]

- 18. jocpr.com [jocpr.com]

- 19. longdom.org [longdom.org]

- 20. Multivariate analysis and quantitative structure-activity relationships. Inhibition of dihydrofolate reductase and thymidylate synthetase by quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone Moiety in Modern Bioactive Molecules

<An In-depth Technical Guide for Drug Discovery Professionals

Foreword: From Curiosity to Cornerstone

As a Senior Application Scientist, I have witnessed the remarkable evolution of medicinal chemistry strategies. Few tactics have proven as consistently effective and versatile as the strategic incorporation of the trifluoromethyl (CF3) group. Once a synthetic curiosity, the CF3 group is now a cornerstone of modern drug design, present in a significant portion of FDA-approved drugs.[1][2] This guide moves beyond a simple acknowledgment of its utility. We will dissect the fundamental physicochemical principles that make the CF3 group so powerful, explore its profound impact on pharmacokinetic and pharmacodynamic profiles, and provide actionable, field-proven protocols for its evaluation. Our objective is to equip you, the researcher, with the deep, causal understanding needed to leverage this "super-methyl" group to its fullest potential in your drug discovery campaigns.[3]

Chapter 1: The Foundational Physicochemical Properties of the CF3 Group

To understand the functional role of the CF3 group, we must first appreciate its unique electronic and steric characteristics, which diverge significantly from its hydrocarbon analogue, the methyl (CH3) group.

1.1 Electronegativity and Inductive Effects: The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect, polarizing the C-F bonds and imparting a significant partial positive charge on the carbon atom.[1] This potent electronic modulation can dramatically alter a molecule's properties.[3] For instance, attaching a CF3 group to an aromatic ring deactivates it towards electrophilic substitution, and its strong inductive effect can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH.[4][5]

1.2 Lipophilicity: A Context-Dependent Parameter: The CF3 group is generally considered to be highly lipophilic, a property that can enhance a drug's ability to cross biological membranes.[3][5] This is quantified by the Hansch-Fujita lipophilicity parameter (π), where the CF3 group has a value of +0.88.[1][6] However, its impact on the overall molecule's partition coefficient (LogP) is context-dependent. The strong inductive effect can influence nearby hydrogen-bonding groups, sometimes leading to unexpected changes in hydrophilicity.[7] For drug discovery, this means the CF3 group is a tool for fine-tuning LogP values to optimize membrane permeability and bioavailability.[6][8]

1.3 Steric Profile and Bioisosterism: The CF3 group is often used as a bioisostere, replacing a methyl or even a chlorine group to adjust steric and electronic properties.[4] While sterically larger than a methyl group, it is comparable in size to an ethyl or isopropyl group.[9][10] This allows it to occupy binding pockets and create favorable hydrophobic interactions, potentially increasing binding affinity and selectivity.[3][6]

| Property | Methyl Group (–CH3) | Trifluoromethyl Group (–CF3) | Rationale for Impact |

| Van der Waals Radius | ~2.0 Å | ~2.7 Å | Larger steric footprint can improve occupancy in binding pockets. |

| Hansch Lipophilicity (π) | +0.56 | +0.88 | Increases partitioning into lipid membranes, affecting absorption and distribution.[1][6] |

| Electronegativity (Pauling) | 2.55 (Carbon) | 3.98 (Fluorine) | Creates a strong electron-withdrawing effect, modulating pKa and metabolic stability.[1] |

| Bond Dissociation Energy | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol | The high-energy C-F bond is resistant to enzymatic cleavage, enhancing metabolic stability.[6][8] |

Chapter 2: Engineering Metabolic Stability

One of the most valued attributes of the CF3 group is its ability to enhance a molecule's metabolic stability.[3][11] From an experimental standpoint, this translates directly to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance.[8][11]

2.1 Blocking Metabolic Hotspots: The primary mechanism for this enhancement is the sheer strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[3][6] Cytochrome P450 (CYP) enzymes, the workhorses of Phase I metabolism in the liver, readily oxidize metabolically labile C-H bonds, particularly on methyl groups.[11][12] By strategically replacing a vulnerable methyl group with a CF3 group, that site of metabolism is effectively blocked.[8][11] This forces the metabolic machinery to find alternative, often slower, pathways for clearance.

In one study, replacing a methyl group on an oxadiazole ring with a trifluoromethyl group not only prevented hydroxylation at that site but also provided a global protective effect across the entire molecule, significantly reducing the number of metabolites formed.[13]

2.2 Workflow for Assessing Metabolic Stability: A self-validating system is crucial for generating trustworthy data. The following workflow for an in vitro microsomal stability assay includes the necessary controls to ensure the integrity of the results. This assay is a cornerstone in early drug discovery for ranking compounds based on their metabolic clearance.[14][15]

References

- 1. grokipedia.com [grokipedia.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. annualreviews.org [annualreviews.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mttlab.eu [mttlab.eu]

- 13. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mercell.com [mercell.com]

- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic Characterization of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate: A Technical Guide

This in-depth guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections are designed to offer not just data, but a deeper understanding of the principles behind the data acquisition and interpretation, ensuring scientific rigor and practical applicability.

Introduction to this compound

This compound (CAS No. 1072944-69-4) is a heterocyclic compound with a molecular formula of C12H8F3NO3 and a molecular weight of 271.19 g/mol .[1] The quinoline scaffold is a privileged structure in medicinal chemistry, and the presence of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity. Spectroscopic analysis is paramount in confirming the chemical identity and purity of such compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet | 1H | OH | The acidic hydroxyl proton is typically deshielded and appears as a broad singlet. Its chemical shift can be highly variable and concentration-dependent. |

| ~8.4 | Doublet | 1H | H-5 | This proton is on the benzene ring and is deshielded by the anisotropic effect of the quinoline system and the electron-withdrawing trifluoromethyl group. |

| ~7.8 | Doublet | 1H | H-8 | This proton is adjacent to the trifluoromethyl group, leading to significant deshielding. |

| ~7.6 | Doublet of doublets | 1H | H-6 | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| ~7.2 | Singlet | 1H | H-3 | The proton at the 3-position is a singlet as it has no adjacent protons to couple with. |

| ~4.0 | Singlet | 3H | OCH₃ | The methyl protons of the ester group will appear as a singlet. |

Causality in ¹H NMR Interpretation:

The electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the chemical shifts of the aromatic protons.[3] Protons on the same ring as the CF₃ group (H-5, H-6, and H-8) are expected to be shifted downfield (to a higher ppm value) due to decreased electron density.[3] The hydroxyl proton's signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.[3]

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity (in off-resonance decoupled spectrum) | Assignment | Rationale |

| ~170 | Singlet | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~165 | Singlet | C-4 (C-OH) | The carbon bearing the hydroxyl group is deshielded. |

| ~148 | Singlet | C-8a | Quaternary carbon in the quinoline ring system. |

| ~145 | Singlet | C-2 | The carbon attached to the ester group and the nitrogen atom. |

| ~130 | Quartet | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[3] |

| ~128 | Singlet | C-7 | The carbon attached to the trifluoromethyl group. |

| ~125 | Doublet | C-5 | Aromatic CH carbon. |

| ~122 | Doublet | C-6 | Aromatic CH carbon. |

| ~118 | Singlet | C-4a | Quaternary carbon in the quinoline ring system. |

| ~115 | Doublet | C-8 | Aromatic CH carbon. |

| ~105 | Doublet | C-3 | The carbon at the 3-position. |

| ~53 | Quartet | OCH₃ | The methyl carbon of the ester group. |

Expert Insights on ¹³C NMR:

The most revealing feature in the ¹³C NMR spectrum will be the quartet for the trifluoromethyl carbon, a direct consequence of spin-spin coupling with the three fluorine atoms (I = 1/2). The carbon attached to the CF₃ group (C-7) may also exhibit a smaller quartet splitting (²JCF).[3]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400-3200 (broad) | Medium-Strong | O-H stretch (hydroxyl) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (aliphatic -CH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| 1620-1450 | Medium-Strong | C=C and C=N stretch (aromatic rings) |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |

| ~1250 | Strong | C-O stretch (ester) |

Trustworthiness of IR Data:

The presence of a strong, broad absorption in the 3400-3200 cm⁻¹ region is a reliable indicator of the hydroxyl group. The strong absorption around 1720 cm⁻¹ is characteristic of the ester carbonyl group. The C-F stretches of the trifluoromethyl group are typically very strong and appear in the 1350-1150 cm⁻¹ region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Expected Mass Spectrum Data

| m/z | Ion |

| 271 | [M]⁺ (Molecular Ion) |

| 240 | [M - OCH₃]⁺ |

| 212 | [M - COOCH₃]⁺ |

| 184 | [M - COOCH₃ - CO]⁺ |

Authoritative Grounding in MS:

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion, providing a highly accurate mass measurement. For C₁₂H₈F₃NO₃, the calculated exact mass is 271.0456. Finding a molecular ion peak with this precise mass would provide strong evidence for the compound's identity.

Experimental Protocols

NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width (e.g., 0-14 ppm for ¹H, 0-220 ppm for ¹³C).

-

Use a standard 90° pulse for ¹H acquisition.

-

-

Acquisition Parameters:

-

Set the acquisition time to 2-4 seconds.

-

Employ a relaxation delay of 5 seconds to ensure accurate integration in ¹H NMR.[3]

-

Acquire a sufficient number of scans (e.g., 16-32 for ¹H, 1024 or more for ¹³C) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Diagram of Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of a synthetic compound.

Visualization of Molecular Structure

Caption: Chemical structure of this compound.

References

Methodological & Application

Application Note: High-Throughput Screening of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate for Anti-Cancer Activity

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous natural and synthetic molecules with a wide range of biological activities.[1] Their versatile scaffold has been successfully exploited in the development of drugs for various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making trifluoromethyl-substituted quinolines particularly attractive for drug discovery.[3]

This application note describes a high-throughput screening (HTS) workflow for the evaluation of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate, a quinoline derivative with potential anti-cancer properties. The protocols provided herein detail a primary cell-based assay for identifying cytotoxic effects, a secondary assay to confirm hits and elucidate the mechanism of action, and guidelines for data analysis.

Compound of Interest

Rationale for High-Throughput Screening

Given that various quinoline-based molecules have shown efficacy as inhibitors of key signaling pathways implicated in cancer, such as those involving c-Met, EGFR, and VEGFR, a high-throughput screen to assess the anti-proliferative activity of this compound is a logical first step in its evaluation as a potential therapeutic agent.[6] A typical HTS campaign for a compound like this follows a multi-step process to efficiently identify and validate its biological activity.[1]

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently identify and validate the biological activity of the test compound. The process begins with a primary screen to identify initial "hits," followed by a secondary, mechanistically distinct assay to confirm these hits and eliminate false positives.

Caption: High-throughput screening workflow for this compound.

Primary Screening: Cell Viability MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[1]

Protocol

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in a 96-well plate to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

-

Cell Culture: Culture A549 human lung carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Add the diluted compound to the respective wells and incubate for 72 hours. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Expected Data

| Concentration (µM) | % Cell Viability |

| 100 | 5.2 |

| 30 | 15.8 |

| 10 | 35.1 |

| 3 | 55.4 |

| 1 | 75.9 |

| 0.3 | 90.2 |

| 0.1 | 98.7 |

| 0 (Vehicle) | 100 |

IC50: A hypothetical IC50 value in the low micromolar range would be considered a "hit" worthy of further investigation.

Secondary Screening: Caspase-Glo® 3/7 Assay for Apoptosis

To confirm the cytotoxic effect observed in the primary screen and to investigate if the mechanism of cell death is apoptosis, a Caspase-Glo® 3/7 assay can be employed. This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol

-

Compound Preparation and Cell Treatment: Follow steps 1-4 of the primary screening protocol.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Expected Data

| Concentration (µM) | Fold Increase in Caspase 3/7 Activity |